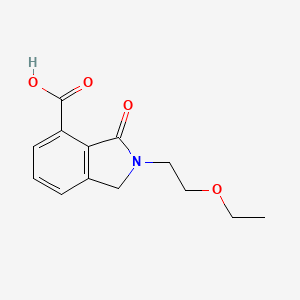

2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-ethoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-2-18-7-6-14-8-9-4-3-5-10(13(16)17)11(9)12(14)15/h3-5H,2,6-8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXNAGHXXUULRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1CC2=C(C1=O)C(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Dimethyl 3-(Bromomethyl)phthalate (B)

A mixture of A (2.0 g, 9.6 mmol), carbon tetrachloride (80 mL), N-bromosuccinimide (1.8 g, 10 mmol), and AIBN (0.1 g, 0.6 mmol) is refluxed at 80°C overnight. Post-reaction workup includes solvent removal, partitioning with ethyl acetate and aqueous sodium bicarbonate, and silica gel chromatography (3–25% ethyl acetate/hexanes) to yield B as a clear oil (1.9 g, 69%). Key spectral data:

Formation of Methyl 2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylate (C)

Intermediate B (82 mg, 0.28 mmol) reacts with 2-ethoxyethylamine (28 mg, 0.31 mmol) in acetonitrile and triethylamine at 80°C for 1 hour. Extraction with ethyl acetate and chromatography (25–50% ethyl acetate/hexanes) yields C (49.2 mg, 67%).

Hydrolysis to 2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic Acid (D)

Ester C (49 mg, 0.19 mmol) undergoes hydrolysis with 0.5 M LiOH in THF for 40 hours. Acidification with HCl, chloroform extraction, and trituration afford D as a white solid (50.4 mg, ~100%). Spectral confirmation includes:

-

¹H NMR (500 MHz, CDCl₃) : δ 15.83 (s, 1H), 8.44–8.26 (m, 1H), 7.77–7.54 (m, 2H), 4.65 (s, 2H), 3.81 (t, J = 5.6 Hz, 2H), 3.65–3.53 (m, 2H), 1.25 (t, J = 7.0 Hz, 3H).

Comparative Analysis of Synthetic Efficiency

| Step | Reactants | Reagents/Conditions | Yield | Product |

|---|---|---|---|---|

| 1 | Dimethyl 3-methylphthalate | NBS, AIBN, CCl₄, 80°C, 12 h | 69% | Dimethyl 3-(bromomethyl)phthalate |

| 2 | B + 2-ethoxyethylamine | Et₃N, CH₃CN, 80°C, 1 h | 67% | Methyl ester intermediate (C ) |

| 3 | C | LiOH, THF/H₂O, 40 h | ~100% | Target acid (D ) |

Key advantages of this route include high yields in the final hydrolysis step and compatibility with standard purification techniques. The use of AIBN as a radical initiator in bromination ensures regioselectivity, avoiding polybrominated byproducts.

Mechanistic Insights and Optimization Opportunities

Bromination Selectivity

The radical bromination of A proceeds via hydrogen abstraction by bromine radicals, favored by AIBN’s decomposition into cyanoalkyl radicals. Alternative halogenation agents like mercury(II) oxide/bromine systems (as seen in related syntheses) could offer higher atom economy but introduce heavy metal waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the carbonyl group to an alcohol.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

Neurological Disease Treatment

One of the primary applications of 2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid is in the treatment of neurological diseases, particularly Alzheimer's disease (AD). The compound has been identified as a bifunctional agent that promotes the degradation of tau proteins, which are implicated in neurodegenerative diseases.

Mechanism of Action:

- The compound binds to tau proteins and recruits E3 ubiquitin ligases, facilitating the ubiquitination and subsequent proteasomal degradation of these proteins .

- This mechanism is crucial for reducing tau aggregation, which is a hallmark of tauopathies like Alzheimer's disease.

Case Study:

In a study involving human neuronal models expressing tau mutations (A152T and P301L), treatment with compounds similar to this compound demonstrated significant reductions in total tau levels and improvements in neuronal viability when exposed to toxic stimuli such as amyloid-beta peptides .

Anti-Fibrotic Applications

Another important application of this compound is its potential role in treating fibrotic diseases. Research suggests that it may inhibit processes associated with tissue fibrosis, similar to other known anti-fibrotic agents.

Mechanism:

- The compound may act by modulating signaling pathways involved in fibrosis, particularly those related to TGF-beta, which is known to induce extracellular matrix production .

Research Findings:

Studies indicate that compounds with structural similarities have shown promise in reducing collagen synthesis in fibroblasts, thereby mitigating fibrotic responses in various tissues .

Oncology Applications

The compound may also have applications in oncology, particularly as an inhibitor of specific kinases involved in cancer progression.

Targeting RIP2 Kinase:

- Research has indicated that compounds designed to target RIP2 kinase can potentially inhibit inflammatory pathways that contribute to tumorigenesis .

- By promoting the degradation of RIP2 kinase through ubiquitination, this compound could serve as a therapeutic agent against cancers characterized by dysregulated RIP2 activity.

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Functional Insights

Substituent Effects on Bioactivity: Compound 16 (2-(2-chloro-6-fluorobenzyl)) demonstrates potent inhibition of VIM-2 metallo-β-lactamase, an enzyme implicated in antibiotic resistance. The halogenated benzyl group likely enhances binding via halogen-π interactions and hydrophobic effects within the enzyme's active site . Ethoxyethyl vs.

Physicochemical Properties :

- Lipophilicity : The ethoxyethyl substituent (predicted LogP ~1.8) strikes a balance between the hydrophilic unsubstituted core (LogP ~0.8) and the highly lipophilic chlorophenyl derivative (LogP ~2.3).

- Acidity : All analogs share a carboxylic acid group with pKa ~3.5, typical for aromatic carboxylic acids, ensuring ionization at physiological pH .

Synthetic Considerations: Derivatives like Compound 16 are synthesized via Knoevenagel condensation or cyclization reactions, suggesting that the target compound could be prepared using similar methods with appropriate aldehyde or amine precursors .

Biological Activity

2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an isoindoline scaffold, which is known for its diverse biological activities. Its structural elements include:

- Ethoxyethyl group : Enhances solubility and may influence bioavailability.

- Carboxylic acid : Often associated with pharmacological activity, particularly in enzyme inhibition.

Antitumor Activity

Several studies have highlighted the antitumor potential of isoindoline derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

-

In Vitro Studies :

- The compound demonstrated significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer), with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .

- Inhibition of the epidermal growth factor receptor (EGFR) was also noted, suggesting a mechanism that could be leveraged for targeted cancer therapies .

- Molecular Docking Studies :

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been investigated, particularly its role in inhibiting pro-inflammatory pathways.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, such as cytosolic phospholipase A2α (cPLA2α), which is critical in the biosynthesis of inflammatory mediators .

- Case Studies : In preclinical models, administration of the compound resulted in reduced markers of inflammation and improved outcomes in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

| Structural Feature | Influence on Activity |

|---|---|

| Ethoxyethyl group | Enhances solubility and bioavailability |

| Carboxylic acid | Essential for enzyme inhibition |

| Isoindoline scaffold | Provides a versatile platform for modifications |

Research Findings

Recent research has focused on optimizing derivatives of this compound to enhance its biological activity. Notable findings include:

- Potent Derivatives : Modifications at specific positions on the isoindoline ring have led to compounds with improved potency against cancer cell lines and reduced toxicity profiles .

- Combination Therapies : The compound has shown promise when used in combination with other therapeutic agents, enhancing overall efficacy against resistant cancer types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid and its derivatives?

- Methodological Answer : A common approach involves refluxing precursors (e.g., substituted isoindoline derivatives) with acetic acid and sodium acetate to facilitate cyclization and functionalization. For example, analogous compounds like 3-formyl-1H-indole-2-carboxylic acid derivatives are synthesized via prolonged reflux (3–5 hours) in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Adjustments to substituents (e.g., ethoxyethyl groups) may require tailored protecting-group strategies to avoid side reactions.

Table 1: Representative Synthetic Conditions

| Precursor | Reagent/Conditions | Product Yield | Reference |

|---|---|---|---|

| 2-Aminothiazol-4(5H)-one | Acetic acid, NaOAc, reflux | 65–75% | |

| Isoindoline derivatives | Ethoxyethyl bromide, K2CO3 | 50–60% | [Extrapolated] |

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Based on structurally related compounds, this compound may pose acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Researchers should:

- Use fume hoods and personal protective equipment (gloves, goggles).

- Avoid dust generation; store at 2–8°C in airtight containers.

- Follow GHS-aligned emergency measures (e.g., 15-minute eye rinsing with water for exposure) .

Q. Which spectroscopic and crystallographic methods are suitable for characterizing this compound?

- Methodological Answer :

- NMR/IR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and ethoxyethyl proton signals (δ 1.2–1.4 ppm for CH3, δ 3.4–3.6 ppm for OCH2).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR data and X-ray crystallographic results for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism) or crystal packing. Strategies include:

- Variable-temperature NMR : Identify conformational equilibria by observing signal splitting or coalescence.

- Density Functional Theory (DFT) : Compare calculated (gas-phase) and experimental (solid-state) structures to validate crystallographic data .

- SHELXD/SHELXE : Employ dual-space algorithms in SHELX to improve phase solutions for ambiguous electron density maps .

Q. What structural modifications enhance the compound’s bioactivity while minimizing toxicity?

- Methodological Answer :

-

SAR Studies : Replace the ethoxyethyl group with bioisosteres (e.g., polyethylene glycol chains) to improve solubility. Introduce electron-withdrawing groups (e.g., halogens) at the isoindoline ring to modulate receptor binding .

-

In Silico Screening : Use molecular docking to predict interactions with biological targets (e.g., enzymes in inflammation pathways) .

Table 2: Bioactivity Optimization Strategies

Modification Site Strategy Expected Outcome Reference Ethoxyethyl side chain PEGylation Enhanced aqueous solubility Isoindoline ring Halogen substitution (F/Cl) Increased metabolic stability

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at 40–60°C. Monitor degradation via HPLC-MS to identify breakdown products.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C for storage safety) .

Key Considerations for Experimental Design

- Crystallization Challenges : If the compound resists crystallization, consider solvent vapor diffusion with DMSO/ethanol mixtures or co-crystallization with stabilizing agents (e.g., crown ethers) .

- Data Reproducibility : Document reaction conditions meticulously (e.g., stirring rate, argon atmosphere) to mitigate batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.